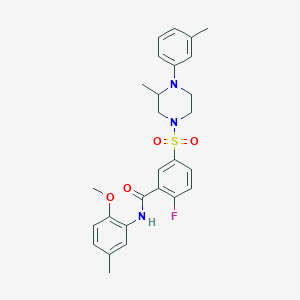

2-fluoro-N-(2-methoxy-5-methylphenyl)-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

2-fluoro-N-(2-methoxy-5-methylphenyl)-5-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30FN3O4S/c1-18-6-5-7-21(14-18)31-13-12-30(17-20(31)3)36(33,34)22-9-10-24(28)23(16-22)27(32)29-25-15-19(2)8-11-26(25)35-4/h5-11,14-16,20H,12-13,17H2,1-4H3,(H,29,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTBVSUOULXYOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=CC=CC(=C2)C)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=C(C=CC(=C4)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-methoxy-5-methylphenyl)-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the core benzamide structure, followed by the introduction of the sulfonyl group and the piperazine moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

2-fluoro-N-(2-methoxy-5-methylphenyl)-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: Potential therapeutic agent for treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-fluoro-N-(2-methoxy-5-methylphenyl)-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

N-(2-Amino-3-Nitrophenyl)-3-(4-Methylpiperazin-1-yl)-5-(Trifluoromethyl)benzamide (Compound 2a)

- Structural Similarities : Both compounds share a benzamide backbone and a substituted piperazine group.

- Key Differences : Compound 2a lacks the sulfonyl group and fluorine substituent but includes a trifluoromethyl group at the 5-position and a nitro-functionalized aniline moiety.

- Synthesis : Both compounds are synthesized via benzoyl chloride coupling with aniline derivatives under mild conditions (CH₂Cl₂/acetonitrile, triethylamine) .

- Biological Relevance : Compound 2a was designed for molecular docking into FLT3, a kinase implicated in leukemia, suggesting the target compound may also target kinase pathways .

Razaxaban (DPC 906, BMS-561389)

- Structural Contrasts: Razaxaban features a pyrazole-carboxamide core with a benzisoxazole P1 ligand and a dimethylaminomethylimidazole group.

- Functional Overlap : Both compounds utilize fluorine and aromatic substitutions to enhance binding selectivity. Razaxaban’s optimization for factor Xa inhibition highlights the importance of substituents like fluorine in improving pharmacokinetics (e.g., oral bioavailability) and reducing protein binding .

- Pharmacokinetic Insights : Razaxaban’s high free fraction in plasma and efficacy in antithrombotic models suggest that the target compound’s methoxy and methyl groups may similarly enhance permeability .

Pesticide Benzamides (e.g., Etobenzanid, Diflufenican)

- Structural Parallels: Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) and diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) share the benzamide scaffold but prioritize halogenation for pesticidal activity.

- This may favor pharmaceutical applications requiring balanced lipophilicity .

Benzoyl Chloride-Aniline Coupling

- Common Pathway : The target compound’s synthesis likely mirrors methods used for intermediates in and , where benzoyl chlorides react with substituted anilines in dichloromethane/acetonitrile with triethylamine .

- Yield Optimization : reports a 90% yield for a bromo-fluoro-benzamide derivative, suggesting similar efficiency could be achievable for the target compound with optimized stoichiometry .

Physicochemical and Pharmacokinetic Properties

Physicochemical Comparison

Pharmacokinetic Insights

- The m-tolyl group in the target compound’s piperazine may enhance metabolic stability compared to razaxaban’s imidazole, which is prone to oxidative metabolism.

- The sulfonyl group could improve aqueous solubility relative to pesticidal benzamides, aligning with razaxaban’s emphasis on bioavailability .

Biologische Aktivität

2-fluoro-N-(2-methoxy-5-methylphenyl)-5-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide is a complex organic compound belonging to the class of sulfonylbenzamides. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates its structural complexity, which includes a sulfonamide group and a piperazine moiety. Its molecular formula is with a molecular weight of approximately 505.6 g/mol.

Key Structural Features

| Feature | Description |

|---|---|

| Fluorine Atom | Enhances lipophilicity and biological activity |

| Methoxy Group | May influence receptor binding and solubility |

| Piperazine Ring | Commonly associated with various pharmacological activities |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The sulfonamide group can modulate enzyme activity, while the piperazine moiety may enhance binding affinity to neurotransmitter receptors.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies show that derivatives containing thiazole and piperazine structures display moderate to excellent antimicrobial activities against various bacterial strains .

Neuropharmacological Effects

The piperazine component is known for its neuropharmacological effects, influencing serotonin and dopamine receptors. This suggests that the compound may have applications in treating psychiatric disorders or neurodegenerative diseases.

Case Studies

- Antimicrobial Screening :

- Anticancer Evaluation :

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of this compound, particularly for achieving high yield and purity?

- Methodology : The synthesis involves sequential reactions, including sulfonylation of the benzamide core, introduction of the piperazine moiety, and fluorination. Critical steps include:

- Temperature control : Maintaining 0–5°C during sulfonylation to prevent side reactions (e.g., over-sulfonation) .

- Inert atmosphere : Using nitrogen or argon to protect reactive intermediates (e.g., free amines in piperazine derivatives) from oxidation .

- Purification : Employing column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol, followed by recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for resolving structural ambiguities in this compound, particularly stereochemistry and substituent positioning?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to differentiate between methoxy (δ 3.2–3.8 ppm), fluorophenyl (δ 6.8–7.5 ppm), and piperazine protons (δ 2.5–3.5 ppm) .

- 19F NMR : Confirms the position of fluorine atoms (e.g., δ -110 to -120 ppm for aromatic fluorine) .

Q. How should researchers design initial biological screening assays to evaluate this compound’s activity?

- Target selection : Prioritize receptors linked to the structural motifs (e.g., dopamine D2/D3 receptors due to the piperazine group or kinase inhibition due to sulfonamide) .

- In vitro assays :

- Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., ATPase activity for kinase targets) .

- Cellular viability : MTT or resazurin assays in cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 µM .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to neurological targets, and how do they align with experimental data?

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with serotonin 5-HT₆ or dopamine receptors. Key residues (e.g., Asp110 in 5-HT₆) may form hydrogen bonds with the sulfonyl group .

- MD simulations : Run 100 ns trajectories to assess stability of the receptor-ligand complex. Compare results with experimental IC₅₀ values from radioligand binding assays .

- Contradictions : If computational predictions conflict with assay data (e.g., lower-than-expected inhibition), validate via site-directed mutagenesis of predicted binding residues .

Q. How can researchers resolve discrepancies in pharmacokinetic data, such as unexpected metabolic stability or bioavailability?

- Metabolic profiling : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. The methoxy group may undergo demethylation, while the sulfonamide could resist hydrolysis .

- Permeability assays : Use Caco-2 cell monolayers to assess intestinal absorption. Low logP (~3.5) may limit passive diffusion, necessitating prodrug strategies .

Q. What experimental approaches can elucidate the role of the sulfonyl group in modulating target selectivity?

- Structure-activity relationship (SAR) : Synthesize analogs replacing sulfonyl with carbonyl or phosphoryl groups. Test against a panel of receptors (e.g., GPCRs, kinases) .

- Crystallography : Co-crystallize the compound with a target protein (e.g., carbonic anhydrase II) to visualize sulfonyl interactions with zinc ions or hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.